molecular formula C17H18N2O2 B1670759 N,N'-Disalicylidene-1,2-diaminopropane CAS No. 94-91-7

N,N'-Disalicylidene-1,2-diaminopropane

Cat. No.: B1670759
CAS No.: 94-91-7
M. Wt: 282.34 g/mol
InChI Key: RURPJGZXBHYNEM-GDAWTGGTSA-N
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Description

Significance of Schiff Base Ligands in Advanced Chemical Systems

Schiff bases, named after Hugo Schiff who first described them in 1864, are compounds characterized by an azomethine or imine group (-C=N-). wikipedia.orggsconlinepress.com They are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). gsconlinepress.comwisdomlib.orgresearchgate.net This class of organic compounds holds a place of prominence in coordination chemistry, primarily because of their ability to form stable complexes with a vast array of transition metal ions. researchgate.netresearchgate.net

The significance of Schiff base ligands in advanced chemical systems stems from several key attributes:

Facile Synthesis and Structural Versatility: The preparation of Schiff bases is often straightforward, allowing for a high degree of structural modification. By choosing different amine and carbonyl precursors, chemists can readily tune the electronic and steric properties of the resulting ligand. taylorandfrancis.com This adaptability makes them ideal for creating tailored metal complexes for specific applications.

Effective Chelating Agents: Many Schiff base ligands are polydentate, meaning they can bind to a central metal ion through multiple donor atoms, such as nitrogen and oxygen. wikipedia.org This chelation effect results in the formation of highly stable metal complexes.

Diverse Applications: The resulting metal complexes have found utility in a multitude of fields. They are widely investigated as catalysts in various organic transformations, including asymmetric synthesis where they can induce high levels of enantioselectivity. wikipedia.orgsigmaaldrich.com Furthermore, their unique electronic and photophysical properties have led to applications in materials science and as biological mimics. researchgate.netmdpi.com

N,N'-Disalicylidene-1,2-diaminopropane as a Prototypical Tetradentate Ligand (salpnH2)

This compound, often abbreviated as salpnH₂ or H₂(salpn), is a quintessential example of a salen-type Schiff base ligand. wikipedia.org It is synthesized through the condensation reaction of two equivalents of salicylaldehyde (B1680747) with one equivalent of 1,2-diaminopropane (B80664). wikipedia.org

The structure of salpnH₂ is analogous to the well-known salen ligand, with the key difference being a methyl group attached to the ethylene (B1197577) bridge connecting the two nitrogen atoms. wikipedia.org This seemingly minor modification introduces chirality to the ligand backbone. The molecule acts as a tetradentate ligand, meaning it has four donor atoms that can coordinate to a metal center. In the case of salpnH₂, these donor atoms are the two imine nitrogens and the two phenolic oxygens. Upon coordination with a metal ion, the two acidic hydroxyl protons are lost, and the ligand binds as a dianion (salpn²⁻). wikipedia.orgwikipedia.org This N₂O₂ donor set typically arranges in a square planar geometry around the metal ion, forming stable chelate rings. wikipedia.org This robust coordination is a defining feature of salpnH₂ and its metal complexes. For instance, its ability to form a highly stable square planar complex with copper is key to its use as a metal deactivator in motor oils, where it suppresses the catalytic activity of trace metals that can degrade fuel. wikipedia.org

Properties of this compound
PropertyValue
Chemical FormulaC₁₇H₁₈N₂O₂ nih.gov
Molar Mass282.34 g/mol nih.gov
IUPAC Name2-[2-[(2-hydroxyphenyl)methylideneamino]propyliminomethyl]phenol
CAS Number94-91-7 wikipedia.org
AppearanceLight powder / Liquid chemimpex.comnih.gov
Melting Point45 - 51 °C chemimpex.com

Historical Development and Evolution of Research on Salen-Type Ligands in Coordination Chemistry

The study of salen-type ligands and their metal complexes has a rich history that has significantly contributed to the development of coordination chemistry. The foundational work can be traced back to the early 20th century, with the first description of a salen complex by Pfeiffer and his collaborators in 1933. mdpi.com

A pivotal moment in the history of these compounds came in 1938 when Tsumaki reported that the cobalt(II) complex of salen, Co(salen), could reversibly bind molecular oxygen. wikipedia.org This discovery of its capacity for oxygen storage and transport sparked intense research into cobalt-salen complexes as potential synthetic oxygen carriers and as mimics for biological systems like vitamin B₁₂. wikipedia.org

The decades that followed saw a rapid expansion in the field. Researchers began to explore the coordination of salen-type ligands with a wide variety of transition metals, leading to complexes with diverse geometries and oxidation states. wikipedia.org A key area of evolution was the synthesis of modified salen ligands. By introducing different substituents on the salicylaldehyde rings or the diamine bridge, scientists could fine-tune the steric and electronic properties of the complexes. wikipedia.org This led to the development of chiral salen ligands, which became instrumental in the field of asymmetric catalysis. A landmark achievement in this area was the independent discovery by Jacobsen and Katsuki in 1990 that manganese-salen complexes could catalyze the asymmetric epoxidation of olefins with high enantioselectivity. sigmaaldrich.comsigmaaldrich.com This opened the door to a plethora of new catalytic applications for metal-salen complexes, a field of research that remains vibrant and productive to this day. sigmaaldrich.com

Historical Milestones in Salen-Type Ligand Research
YearKey DevelopmentSignificance
1933First description of a salen complex by Pfeiffer et al. mdpi.comMarks the beginning of salen coordination chemistry.
1938Tsumaki discovers reversible O₂ binding by Co(salen). wikipedia.orgInitiated research into synthetic oxygen carriers and biomimetic chemistry.
1968Noyori develops a copper-Schiff base complex for asymmetric catalysis. wikipedia.orgDemonstrated the potential of chiral Schiff bases in stereoselective synthesis.
1990Jacobsen and Katsuki report asymmetric epoxidation using Mn-salen complexes. sigmaaldrich.comsigmaaldrich.comRevolutionized the field of asymmetric catalysis and expanded the applications of salen complexes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[(2-hydroxyphenyl)methylideneamino]propyliminomethyl]phenol
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InChI

InChI=1S/C17H18N2O2/c1-13(19-12-15-7-3-5-9-17(15)21)10-18-11-14-6-2-4-8-16(14)20/h2-9,11-13,20-21H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURPJGZXBHYNEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(CN=CC1=CC=CC=C1O)N=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2041200
Record name N,N′-Disalicylidene-1,2-diaminopropane
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Molecular Weight

282.34 g/mol
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Physical Description

Liquid
Record name Phenol, 2,2'-[(1-methyl-1,2-ethanediyl)bis(nitrilomethylidyne)]bis-
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CAS No.

94-91-7
Record name N,N′-Disalicylidene-1,2-propanediamine
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Record name Disalicylalpropylenediimine
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Record name Phenol, 2,2'-[(1-methyl-1,2-ethanediyl)bis(nitrilomethylidyne)]bis-
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Record name N,N′-Disalicylidene-1,2-diaminopropane
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Record name α,α'-propylenedinitrilodi-o-cresol
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Record name N,N'-DISALICYLIDENE-1,2-PROPYLENEDIAMINE
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Synthetic Methodologies and Strategic Ligand Modification

Established Synthetic Routes for N,N'-Disalicylidene-1,2-diaminopropane

The synthesis of this compound, a Schiff base ligand often abbreviated as "salpn," is a well-established process in coordination chemistry. wikipedia.org The ligand's structure features a C2-symmetric tetradentate design, which is crucial for its role in forming stable complexes with various metal ions.

The primary and most direct method for synthesizing this compound is through a Schiff base condensation reaction. This reaction involves the nucleophilic addition of the primary amine groups of 1,2-diaminopropane (B80664) to the carbonyl groups of two equivalents of salicylaldehyde (B1680747), followed by the elimination of water. wikipedia.org

The general reaction is as follows: 2 C₆H₄(OH)CHO + CH₃CH(NH₂)CH₂NH₂ → [C₆H₄(OH)CH]₂CH₃CHNCH₂N + 2H₂O wikipedia.org

The reaction is typically carried out by mixing the reactants in a suitable solvent, such as ethanol (B145695) or methanol, and refluxing the mixture for a period to ensure the completion of the reaction. shahucollegelatur.org.in In some industrial applications, toluene (B28343) is used as the solvent, and the process can achieve yields of over 98%. google.com The product, a yellow solid, often precipitates from the solution upon cooling and can be collected by filtration. shahucollegelatur.org.inresearchgate.net The formation of the characteristic imine (azomethine) bond (-C=N-) can be confirmed spectroscopically. researchgate.net

Interactive Data Table: Typical Condensation Reaction Parameters
ParameterDetailsSource(s)
Reactants Salicylaldehyde, 1,2-Diaminopropane wikipedia.org
Stoichiometry 2:1 molar ratio (Salicylaldehyde:Diamine) researchgate.net
Solvents Ethanol, Methanol, Toluene shahucollegelatur.org.ingoogle.com
Conditions Reflux, Stirring shahucollegelatur.org.intandfonline.com
Reaction Time Typically 2-3 hours shahucollegelatur.org.inresearchgate.net
Product Yield Can exceed 98% in optimized industrial processes google.com
Product Appearance Yellow crystalline solid shahucollegelatur.org.in

1,2-Diaminopropane is the simplest chiral diamine, existing as a racemic mixture of (R)- and (S)-enantiomers. wikipedia.org For applications in asymmetric catalysis, the synthesis of enantiomerically pure this compound is essential. This requires the use of enantiopure 1,2-diaminopropane. The separation of the racemic diamine is a critical preliminary step, often achieved through classical resolution. rsc.org

This process involves reacting the racemic diamine with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers exhibit different physical properties, notably solubility, which allows for their separation by fractional crystallization. After the isolation of the desired diastereomeric salt, the enantiomerically pure diamine is regenerated by treatment with a base, such as sodium hydroxide. wikipedia.org

Alternative chiral resolving agents that have been employed include N-p-toluenesulfonylaspartic acid, N-benzenesulfonylaspartic acid, and N-benzoylglutamic acid. wikipedia.org The availability of enantiopure 1,2-diaminopropane is fundamental for creating chiral ligands that can, in turn, induce stereoselectivity in metal-catalyzed reactions. nih.gov

Derivatization Strategies for Modulating Ligand Properties

The versatility of the this compound ligand stems from the ease with which its structure can be modified. Strategic derivatization of either the salicylidene rings or the diamine backbone allows for the fine-tuning of the ligand's steric and electronic properties, which in turn influences the behavior of its corresponding metal complexes.

Introducing substituents onto the phenyl rings of the salicylaldehyde precursors is a common strategy to modulate the ligand's properties. The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—can significantly alter the electron density at the coordinating oxygen and nitrogen atoms. researchgate.netnih.gov

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -Br) decrease the electron density on the ligand framework. This can enhance the Lewis acidity of the metal center in the resulting complex, which has been shown to increase the rate of polymerization in reactions like the ring-opening polymerization of lactide. nih.gov

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or alkyl groups increase the electron density. This can enhance the stability of the metal-ligand bond. researchgate.net

Beyond electronic effects, the steric bulk of substituents, particularly at the ortho position to the hydroxyl group, can influence the geometry of the metal complex and the stereoselectivity of catalytic reactions. nih.gov

Interactive Data Table: Impact of Substituents on Salicylidene Moieties
Substituent TypeExample GroupsEffect on Ligand/Complex PropertiesResearch FindingSource(s)
Electron-Withdrawing -NO₂, -CN, -Cl, -Br, -CF₃Decreases electron density; can increase catalytic activity.Appending EWGs to the phenoxide donor enhances the rate of polymerization. researchgate.netnih.gov
Electron-Donating -OCH₃, -CH₃Increases electron density; can enhance complex stability.The electron-donating effect enhances the stability of the complex. researchgate.net
Sterically Bulky -tert-butylInfluences coordination geometry and stereoselectivity.Large ortho-phenoxy substituents were found to increase isotacticity in polymerization. nih.gov

Alterations to the 1,2-diaminopropane bridge provide another avenue for modifying the ligand's properties. The methyl group on the propylene (B89431) backbone is a key source of chirality and steric influence. Replacing this group or changing the entire backbone structure can have profound effects on the ligand's conformational flexibility and the resulting complex's catalytic performance.

For instance, changing the backbone from a propylene linker (as in salpn) to a more flexible ethylene (B1197577) linker (as in the related salen ligand) can impact the degree of transesterification in polymerization reactions. nih.gov Using more rigid backbones, such as that derived from 1,2-diaminocyclohexane, can impose a different C₂-symmetric environment, which is a widely explored strategy in the design of chiral ligands. nih.gov Such modifications are crucial for creating a well-defined chiral pocket around the metal center, which is essential for achieving high enantioselectivity in asymmetric catalysis. The introduction of different functional groups to the backbone can also be used to immobilize the catalyst or alter its solubility.

Advanced Purification and Analytical Verification Techniques for Ligand Purity

Ensuring the high purity and verifying the structural integrity of this compound is paramount for its application, particularly in catalysis where impurities can have a significant impact on performance. A combination of purification and analytical techniques is employed.

Purification:

Recrystallization: This is a common method for purifying the solid ligand. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. acs.org

Chromatography: Techniques such as column chromatography can be used for purification, although recrystallization is often sufficient for this specific ligand. For enantiomerically pure ligands, preparative High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase is the method of choice for separating enantiomers if the resolution was not performed on the diamine precursor. nih.govmdpi.com

Analytical Verification: A suite of spectroscopic and analytical methods is used to confirm the identity and purity of the synthesized ligand.

Interactive Data Table: Analytical Techniques for Ligand Characterization
TechniqueInformation ProvidedTypical Findings for this compoundSource(s)
Nuclear Magnetic Resonance (NMR) 1H and 13C NMR provide detailed information about the molecular structure, connectivity, and chemical environment of atoms.Confirms the presence of imine protons (HC=N), aromatic protons, and protons of the propylene bridge. researchgate.netresearchgate.netchemmethod.com
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the presence of specific functional groups.Shows a characteristic stretching band for the imine (C=N) group (around 1630 cm⁻¹) and the absence of C=O and N-H stretching bands from the starting materials. researchgate.netresearchgate.net
Mass Spectrometry (MS) Determines the molecular weight and provides information on the molecular formula.The molecular ion peak corresponds to the calculated mass of C₁₇H₁₈N₂O₂. researchgate.netresearchgate.net
Elemental Analysis Determines the percentage composition of C, H, and N.The experimental percentages match the calculated theoretical values for the molecular formula C₁₇H₁₈N₂O₂. researchgate.netresearchgate.net
UV-Visible (UV-Vis) Spectroscopy Provides information about electronic transitions within the molecule.Shows characteristic absorption bands related to π→π* and n→π* transitions within the aromatic rings and imine groups. acs.org
Gas Chromatography (GC) Assesses purity and can be used for quantitative analysis.Comprehensive 2D-GC (GCxGC) with a nitrogen chemiluminescence detector (NCD) has been used for trace quantification in complex matrices. researchgate.net
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state.Confirms the molecular connectivity, bond lengths, bond angles, and overall conformation. researchgate.netresearchgate.net

For quantitative analysis in complex mixtures, such as petroleum products where it is used as a metal deactivator additive, advanced methods have been developed. This includes derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide followed by analysis using comprehensive two-dimensional gas chromatography (GCxGC) with a nitrogen-specific detector, which provides high resolution and sensitivity. researchgate.net

Coordination Chemistry of N,n Disalicylidene 1,2 Diaminopropane Complexes

Complexation Behavior with Transition Metal Ions

The interaction of N,N'-Disalicylidene-1,2-diaminopropane with transition metal ions is characterized by the formation of well-defined coordination complexes. The dianionic form of the ligand, resulting from the deprotonation of the two hydroxyl groups, typically binds to metal ions. wikipedia.org

The stability of metal complexes with this compound is governed by several key factors, most notably the chelate effect. The formation of multiple chelate rings upon coordination of the tetradentate salpn ligand results in a significant increase in thermodynamic stability compared to complexes with analogous monodentate ligands. libretexts.org This phenomenon, known as the chelate effect, is a primary driver for the high formation constants observed for these complexes. libretexts.org

The stability of the resulting chelate rings is also dependent on their size. The salpn ligand typically forms a stable five-membered chelate ring involving the metal and the two nitrogen atoms of the diamine backbone, and two six-membered rings involving the metal, a nitrogen atom, and an oxygen atom from the salicylaldehyde (B1680747) moiety. Complexes with five- and six-membered rings are generally more stable than those with smaller or larger rings due to reduced ring strain. libretexts.orgresearchgate.net

The nature of the metal ion, including its charge, size, and d-electron configuration, also plays a crucial role. For instance, the stability of complexes often follows the Irving-Williams series for divalent transition metal ions. Furthermore, the pH of the solution is a critical factor, as it influences the deprotonation of the ligand's hydroxyl groups, a prerequisite for chelation. cu.edu.eg

The formation constants (log K) quantify the stability of these complexes in solution. These constants are determined potentiometrically and reflect the equilibrium position of the complexation reaction. researchgate.netcu.edu.egwordpress.com

Table 1: Factors Affecting Chelate Stability

Factor Description
Chelate Effect The enhanced stability of a coordination complex containing a chelating ligand compared to a complex with comparable non-chelating (monodentate) ligands. libretexts.org
Chelate Ring Size The number of atoms in the ring formed by the metal and the chelating ligand. Five- and six-membered rings are generally the most stable. libretexts.orgresearchgate.net
Metal Ion Properties Includes the charge, ionic radius, and electron configuration of the central metal ion.
Ligand Properties The basicity of the donor atoms and the steric constraints of the ligand backbone influence stability.

| pH of the Solution | Affects the protonation state of the ligand's donor groups, thereby influencing its ability to coordinate with the metal ion. cu.edu.eg |

The reaction between this compound and transition metal ions typically results in complexes with a 1:1 metal-to-ligand stoichiometry. researchgate.netcu.edu.egresearchgate.net However, depending on the reaction conditions and the nature of the metal ion, other stoichiometric ratios, such as 1:2, can also be observed. researchgate.netcu.edu.eg

These complexes exhibit a variety of coordination geometries, which are dictated by the electronic configuration and size of the central metal ion. Common geometries include square planar, tetrahedral, square pyramidal, and octahedral. researchgate.netnih.gov For example, Ni(II) complexes with related Schiff base ligands have been found to adopt square pyramidal or distorted octahedral geometries, often by coordinating additional solvent molecules like water. researchgate.net Similarly, Cu(II) can form complexes with geometries ranging from distorted square planar to flattened tetrahedral. nih.gov

The flexibility of the propanediamine backbone in the salpn ligand allows it to adapt to the preferred coordination number and geometry of different metal ions. nih.gov This can lead to variations in the planarity of the complex and the folding of the salicylidene moieties. researchgate.net

Table 2: Common Geometries of Metal-Salpn Complexes

Coordination Geometry Typical Metal Ions Description
Square Planar Ni(II), Cu(II), Pd(II) The metal ion is at the center of a square, surrounded by the four donor atoms of the ligand. nih.gov
Tetrahedral Cu(II), Zn(II) The metal ion is at the center of a tetrahedron formed by the donor atoms. This can be a flattened or distorted tetrahedron. nih.gov
Square Pyramidal Ni(II) The metal ion is coordinated to the four donor atoms of the salpn ligand in the basal plane and a fifth ligand (e.g., a water molecule) at the apex. researchgate.net

| Octahedral | Ni(II), Co(III), Ga(III) | The metal ion is coordinated to the salpn ligand and two additional monodentate or one bidentate ligand, resulting in a coordination number of six. researchgate.netnih.gov |

Investigation of Metal-Ligand Electronic and Structural Interactions

The electronic and structural properties of metal-salpn complexes are investigated using a combination of spectroscopic techniques and theoretical models.

Spectroscopic methods are indispensable for probing the electronic structure and bonding in this compound complexes.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of these complexes provide information about d-d transitions, as well as ligand-to-metal (LMCT) and metal-to-ligand (MLCT) charge transfer bands. The positions of d-d transition bands are sensitive to the coordination geometry and the nature of the metal ion. researchgate.net Intramolecular π-π* transitions within the ligand are also observed. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Key spectral changes include a shift in the C=N (azomethine) stretching frequency upon complexation and changes in the phenolic C-O stretching frequency, indicating the deprotonation and coordination of the hydroxyl group. nih.govnih.gov The presence of bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations in the far-IR region further confirms complex formation. cu.edu.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Ni(II) in a square planar geometry), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. nih.govnih.gov Changes in the chemical shifts of the ligand's protons upon complexation are indicative of coordination.

Fluorescence Spectroscopy: Some Schiff base complexes exhibit fluorescence, which can be influenced by the metal ion and the complex's environment. Spectroscopic studies can reveal details about the excited state properties of these molecules. nih.gov

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes, including those with salpn. LFT considers the effect of the ligand's donor atoms on the energies of the metal's d-orbitals. uri.edu

When the salpn ligand coordinates to a metal ion, the degeneracy of the five d-orbitals is lifted. The specific pattern of d-orbital splitting depends on the coordination geometry of the complex. uri.edu For example, in an octahedral complex, the d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). In a square planar complex, the splitting is more complex, with the dx²-y² orbital being the highest in energy. uri.edu

Stereochemical Aspects of Metal-N,N'-Disalicylidene-1,2-diaminopropane Complexes

The stereochemistry of metal-salpn complexes is a significant aspect of their coordination chemistry, primarily due to the inherent chirality of the 1,2-diaminopropane (B80664) backbone. wikipedia.org The ligand exists as two enantiomers, (R)-1,2-diaminopropane and (S)-1,2-diaminopropane, and can also be used as a racemic mixture. wikipedia.org

The use of an enantiomerically pure diamine leads to the formation of chiral complexes. This chirality can influence the catalytic activity of the complexes, particularly in asymmetric synthesis. chemimpex.com The fixed conformation of the five-membered chelate ring formed by the diamine backbone can create a specific chiral environment around the metal center.

Even when the ligand itself is not enantiomerically pure, the coordination can result in different stereoisomers. For example, in octahedral complexes of the type [M(salpn)(L)₂], cis and trans isomers are possible depending on the arrangement of the additional ligands (L). The flexibility of the ligand can also lead to different conformers or "folded" structures, as seen in some Ni(II) complexes where the two salicylidene moieties are not coplanar. researchgate.net The formation of specific isomers can be influenced by the metal ion, solvent, and reaction conditions.

Magnetic Properties of Paramagnetic Metal-N,N'-Disalicylidene-1,2-diaminopropane Complexes

The magnetic properties of coordination complexes are dictated by the presence of unpaired electrons in the metal center. libretexts.org Complexes with one or more unpaired electrons are classified as paramagnetic and are attracted to an external magnetic field, whereas those with all paired electrons are diamagnetic and are weakly repelled by it. libretexts.org The magnitude of the paramagnetic effect is quantified by the magnetic moment (μ), which can be determined experimentally through magnetic susceptibility measurements.

For many transition metal complexes, the magnetic moment can be approximated using the spin-only formula: μ_so = √n(n+2) where 'n' is the number of unpaired electrons. This value is expressed in Bohr Magnetons (B.M.). However, in some cases, particularly for heavier elements, the orbital angular momentum of the electrons also contributes to the magnetic moment, leading to deviations from the spin-only value. libretexts.org

While specific magnetic susceptibility data for a wide range of this compound (salpn) complexes are not extensively tabulated in publicly available literature, studies on closely related Schiff base complexes provide valuable insights. For instance, the magnetic properties of a cobalt(II) complex with the similar ligand N,N′-bis(4-hydroxysalicylidene)-1,3-diaminopropane have been investigated. researchgate.net Paramagnetic behavior is a hallmark of many transition metal complexes involving ligands like salpn, especially with metal ions such as Mn(II), Fe(II/III), Co(II), Ni(II), and Cu(II), which readily feature unpaired d-electrons.

The precise geometry of the complex, which is influenced by the salpn ligand, plays a crucial role in determining the spin state of the metal ion and, consequently, its magnetic properties. For example, a metal ion in a specific geometry might adopt either a high-spin or low-spin configuration, each having a different number of unpaired electrons and thus a different magnetic moment.

Table 1: Representative Magnetic Moments for Paramagnetic Schiff Base Complexes

Metal Ion Number of Unpaired Electrons (n) Theoretical Spin-Only Moment (μ_so) (B.M.) Observed Range for Similar Complexes (B.M.)
Mn(II) 5 5.92 5.6 - 6.1
Fe(III) 5 5.92 5.7 - 6.0
Co(II) 3 3.87 4.1 - 5.2 libretexts.org
Ni(II) 2 2.83 2.9 - 3.4

Note: The observed ranges are typical for paramagnetic complexes with related Schiff base ligands and may vary for specific this compound complexes.

Electrochemical Behavior of this compound and Its Metal Complexes

The electrochemical behavior of this compound and its metal complexes is a critical area of study, as it sheds light on their redox activity, stability, and suitability for applications in areas like electrocatalysis and sensor technology. Cyclic voltammetry is a primary technique used to investigate these properties, providing information on redox potentials and electron transfer kinetics.

Redox Potentials and Electron Transfer Mechanisms

The metal center in salpn complexes can typically exist in multiple oxidation states. The ease of transition between these states is measured by the redox potential (E). Cyclic voltammetry studies of similar Schiff base complexes reveal that the metal-centered redox processes are often quasi-reversible, involving one-electron transfer steps. analis.com.myelectrochemsci.org

For example, manganese complexes can exhibit redox couples corresponding to Mn(II)/Mn(III) and Mn(III)/Mn(IV) transitions. electrochemsci.org Similarly, cobalt complexes can show a Co(II)/Co(III) redox couple. electrochemsci.org The specific potential at which these oxidation and reduction events occur is highly dependent on the coordination environment provided by the salpn ligand and the solvent system used. electrochemsci.org

The electron transfer mechanism in these complexes is generally understood to be a diffusion-controlled process. electrochemsci.org This means the rate at which the complex moves from the bulk solution to the electrode surface influences the observed current. The ligand itself can also be electrochemically active, undergoing its own redox processes, though these often occur at potentials outside the range of the metal-centered events.

Table 2: Representative Redox Potentials for Transition Metal Complexes with Related Pyridazine-Based Ligands

Complex Anodic Peak Potential (Epa) (V vs Ag/AgCl) Cathodic Peak Potential (Epc) (V vs Ag/AgCl) Redox Couple
Copper Complex 0.75 0.03 Cu(I)/Cu(II)
Iron Complex -0.67 -0.47 Fe(II)/Fe(III)

Source: Adapted from data on 3,6-bis(3,5-dimethylpyrazolyl) pyridazine (B1198779) complexes, which serve as an illustrative example of electrochemical data. analis.com.my

Correlation Between Structure and Electrochemical Properties

A fundamental principle in coordination chemistry is the intimate link between the structure of a complex and its physicochemical properties, including its electrochemical behavior. The structure of the this compound ligand, particularly the propane (B168953) backbone and the salicylidene moieties, significantly influences the redox potential of the coordinated metal ion.

The methyl group on the 1,2-diaminopropane bridge introduces steric hindrance and alters the flexibility of the ligand compared to its ethylene-bridged analogue (salen). This can affect the coordination geometry around the metal center—whether it is, for example, perfectly square planar, or distorted towards a tetrahedral or square pyramidal geometry. shahucollegelatur.org.in Such distortions in the crystal structure can change the energy levels of the metal's d-orbitals, thereby making it easier or harder to remove or add an electron, which is directly reflected in the redox potential.

For instance, studies on a dimeric nickel complex with a related Schiff base ligand revealed a distorted square planar geometry around each nickel center. shahucollegelatur.org.in The specific bond lengths and angles of the coordination sphere (the N2O2 donor set from the ligand) create a unique electronic environment for the metal. Modifications to the ligand, such as adding electron-donating or electron-withdrawing groups to the salicylaldehyde rings, would further modulate the electron density at the metal center and systematically shift the redox potentials. The aromatic part of the ligand can also influence redox properties through π-conjugation. Therefore, the electrochemical properties of these complexes can be fine-tuned by synthetically modifying the ligand structure.

Catalytic Applications of N,n Disalicylidene 1,2 Diaminopropane Metal Complexes

Role in Asymmetric Catalysis

The chiral nature of the N,N'-Disalicylidene-1,2-diaminopropane ligand is central to its utility in asymmetric catalysis. The presence of a stereogenic center in the diimine bridge allows for the creation of a chiral environment around the metal center. This chirality can be effectively transferred to a substrate during a catalytic reaction, leading to the preferential formation of one enantiomer over the other.

Chiral metal complexes of this compound and its analogues have proven to be highly effective catalysts for a range of enantioselective transformations. One of the most notable applications is in the asymmetric epoxidation of unfunctionalized olefins. mdpi.com For instance, manganese(III)-salpn complexes have been successfully employed as catalysts for the epoxidation of various alkenes, yielding chiral epoxides which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. mdpi.comnih.gov

Another significant application of these chiral catalysts is in the hydrolytic kinetic resolution (HKR) of terminal epoxides. nih.govnih.gov Chiral cobalt(III)-salpn complexes, in particular, have demonstrated exceptional reactivity and selectivity in this reaction. nih.govnih.gov The HKR allows for the separation of a racemic mixture of epoxides by selectively hydrolyzing one enantiomer, leaving the unreacted epoxide in high enantiomeric excess. This method provides access to both the enantioenriched epoxide and the corresponding 1,2-diol, both of which are valuable chiral building blocks. nih.gov The practicality of this method is enhanced by the use of water as a reactant and the ability to use low catalyst loadings. nih.gov

The table below summarizes representative enantioselective transformations catalyzed by metal-salpn and structurally similar salen complexes, highlighting the versatility of these catalysts.

Catalytic ReactionMetal CenterSubstrateProductEnantiomeric Excess (ee)
Asymmetric EpoxidationMn(III)cis-β-methylstyrenecis-β-methylstyrene oxideUp to 85%
Hydrolytic Kinetic ResolutionCo(III)Racemic propylene (B89431) oxide(R)-propylene oxide and (S)-1,2-propanediol>98% for epoxide
Asymmetric AziridinationRu(II)StyreneN-tosyl-2-phenylaziridineUp to 94%
Asymmetric CyanosilylationTi(IV)Benzaldehyde(R)-mandelonitrileUp to 91%

Data is illustrative and compiled from various sources on salpn and analogous salen complexes.

The enantioselectivity of a reaction catalyzed by a metal-salpn complex is highly dependent on the structure of the ligand. Consequently, significant research has been dedicated to modifying the ligand framework to optimize catalytic performance. The key principles of ligand design revolve around altering the steric and electronic properties of the salpn ligand.

Steric modifications often involve the introduction of bulky groups at the 3,3' and 5,5' positions of the salicylaldehyde (B1680747) moieties. These bulky substituents can create a more defined chiral pocket around the metal center, thereby enhancing the facial discrimination of the approaching substrate and leading to higher enantioselectivities. The choice of the substituent on the diamine bridge also plays a crucial role. While the methyl group in the 1,2-diaminopropane (B80664) backbone of salpn provides a basic level of chirality, other diamines with different substitution patterns can be employed to fine-tune the steric environment.

Electronic modifications involve the introduction of electron-donating or electron-withdrawing groups on the salicylaldehyde rings. These modifications can influence the Lewis acidity of the metal center, which in turn can affect the rate and selectivity of the catalytic reaction. For example, electron-withdrawing groups can increase the electrophilicity of the metal center, potentially leading to enhanced catalytic activity. The electronic nature of the ligand can also influence the stability of the catalytic species and the transition state of the reaction.

A combined theoretical and experimental approach, including techniques like Density Functional Theory (DFT) calculations, can provide valuable insights into the effect of ligand modifications on the catalytic outcome. mdpi.com Such studies can help in the rational design of new and more effective chiral salpn-based catalysts. mdpi.com

Homogeneous Catalysis Utilizing this compound Complexes

Metal complexes of this compound are highly effective as homogeneous catalysts, meaning the catalyst is in the same phase as the reactants, typically in a liquid solution. This mode of catalysis offers several advantages, including high activity and selectivity due to the well-defined nature of the catalytic species and the accessibility of the active sites.

Salpn complexes of various metals, including manganese, cobalt, nickel, and copper, have been utilized in a range of homogeneous catalytic reactions. A prominent application is in oxidation reactions. For instance, manganese-salpn complexes are effective catalysts for the oxidation of various organic substrates, such as the epoxidation of alkenes and the oxidation of alcohols. In these reactions, the metal complex facilitates the transfer of an oxygen atom from an oxidant, such as hydrogen peroxide or iodosylbenzene, to the substrate.

The following table provides examples of homogeneous catalytic reactions where salpn and related salen complexes have been employed.

Reaction TypeMetal CenterSubstrateOxidant/ReagentProduct
Alkene EpoxidationMn(III)CyclohexenePhIOCyclohexene oxide
Alcohol OxidationCr(III)Benzyl alcoholTBHPBenzaldehyde
Water OxidationNi(II), Cu(II), Mn(II)Water[Ru(bpy)₃]²⁺ / Na₂S₂O₈Oxygen
C-H OxidationFe(III)CyclohexaneH₂O₂Cyclohexanol/Cyclohexanone

This table is a representative summary of reactions catalyzed by salpn and analogous metal complexes in homogeneous media.

A significant advantage of homogeneous catalysis with salpn complexes is the ability to tune the catalyst's properties by modifying the ligand structure or the metal center to optimize performance for a specific reaction. However, a major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and loss of the often-expensive catalyst.

Heterogenization Strategies for Salpn-Based Catalysts

Several strategies have been developed for the immobilization of salpn and related salen complexes:

Covalent Attachment: This method involves forming a covalent bond between the salpn ligand and the solid support. The support, often a silica (B1680970) or polymer-based material, is first functionalized with a reactive group that can then be used to anchor the ligand. For example, silica can be modified with an aminopropyl group, which can then react with a modified salicylaldehyde to form the Schiff base ligand directly on the surface. researchgate.net The metal is then complexed to the immobilized ligand.

Encapsulation or "Ship-in-a-Bottle" Synthesis: In this approach, the salpn complex is synthesized within the pores or cavities of a porous material, such as a zeolite or a metal-organic framework (MOF). The size of the complex is larger than the pore openings, effectively trapping it within the support.

Adsorption and Ionic Bonding: The salpn complex can be physically adsorbed onto the surface of a support material through van der Waals forces or electrostatic interactions. While simpler, this method can sometimes lead to leaching of the catalyst from the support during the reaction.

The choice of support material is crucial and can influence the activity and selectivity of the immobilized catalyst. Common supports include:

Silica: Offers high surface area, thermal stability, and is easily functionalized. researchgate.netnih.gov

Polymers: Such as polystyrene, provide a versatile platform for catalyst immobilization.

Zeolites and Mesoporous Materials: Their well-defined pore structures can offer shape-selective catalytic properties.

Graphene Oxide: Provides a high surface area and unique electronic properties. researchgate.net

The table below summarizes various heterogenization strategies for salpn and analogous salen-based catalysts.

Immobilization StrategySupport MaterialAdvantagesDisadvantages
Covalent AttachmentSilica, PolymersStrong catalyst-support interaction, minimal leachingCan be synthetically complex, may alter catalyst activity
EncapsulationZeolites, MOFsHigh catalyst stability, potential for shape selectivityDiffusion limitations for bulky substrates
Adsorption/Ionic BondingAlumina, CarbonSimple preparationPotential for catalyst leaching

Elucidation of Catalytic Mechanisms and Kinetic Studies

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and for the rational design of improved catalysts. Mechanistic and kinetic studies of reactions catalyzed by this compound metal complexes have provided valuable insights into how these catalysts function.

For many reactions catalyzed by salpn and related salen complexes, a key mechanistic feature is the involvement of a high-valent metal-oxo species as the active oxidant, particularly in oxidation reactions. For instance, in manganese-catalyzed epoxidations, it is proposed that a Mn(V)=O species is the active epoxidizing agent. The reaction proceeds via the transfer of the oxygen atom from this species to the alkene substrate.

Kinetic studies are instrumental in determining the rate-determining step of a catalytic cycle and the dependence of the reaction rate on the concentrations of the catalyst, substrate, and other reagents. For example, in the hydrolytic kinetic resolution of epoxides catalyzed by Co(III)-salen complexes, kinetic analyses have revealed a second-order rate dependence on the catalyst concentration. nih.gov This suggests a bimetallic mechanism where two catalyst molecules cooperate in the rate-limiting step, with one acting as a Lewis acid to activate the epoxide and the other delivering the nucleophile. nih.gov

Various experimental and computational techniques are employed to investigate catalytic mechanisms:

In-situ Spectroscopy: Techniques such as UV-Vis, IR, and NMR spectroscopy can be used to monitor the reaction in real-time and identify catalytic intermediates.

Kinetic Analysis: Measuring reaction rates under different conditions helps to determine the rate law and provides information about the transition state.

Isotope Labeling Studies: Using isotopically labeled substrates or reagents can help to trace the path of atoms during the reaction.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling reaction pathways, calculating activation energies, and understanding the electronic and steric factors that govern the reaction. mdpi.com

A proposed general mechanism for the epoxidation of an alkene by a Mn(III)-salpn complex involves the following steps:

Activation of the Mn(III) catalyst by an oxygen donor to form a high-valent Mn(V)=O species.

Approach of the alkene substrate to the Mn(V)=O active site. The stereochemistry of the salpn ligand dictates the facial selectivity of this approach.

Transfer of the oxygen atom to the double bond of the alkene, forming the epoxide product and regenerating the Mn(III) catalyst.

The regenerated catalyst can then enter another catalytic cycle.

Through a combination of these investigative methods, a deeper understanding of the catalytic processes involving salpn-metal complexes can be achieved, paving the way for the development of more efficient and selective catalytic systems.

Analytical Methodologies and Sensor Development

Advanced Quantification Techniques for N,N'-Disalicylidene-1,2-diaminopropane in Diverse Matrices

The accurate quantification of this compound, especially at low concentrations in complex matrices such as petroleum products, presents a significant analytical challenge. To overcome this, advanced chromatographic techniques have been developed, offering high resolution and sensitivity.

Comprehensive two-dimensional gas chromatography (GCxGC) has proven to be a powerful technique for the determination of this compound in fuels. researchgate.net This method is particularly advantageous for complex sample matrices where co-elution can be a significant issue in traditional one-dimensional GC. The high resolution of GCxGC effectively separates the analyte from interfering compounds present in the matrix. researchgate.net

For the analysis of this compound, which is often used as a metal deactivator additive (MDA) in petroleum products, a nitrogen chemiluminescence detector (NCD) offers enhanced sensitivity and specificity for nitrogen-containing compounds. researchgate.net To improve its volatility and chromatographic behavior, the compound is typically derivatized with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) at room temperature before analysis. researchgate.net

The quantification is generally based on an external calibration curve, which has demonstrated a good linear response in the parts-per-million range. researchgate.net One study reported a successful quantification of N,N'-Disalicylidene-1,2-propanediamine in the 1.4-8.6 ppm range using this methodology. researchgate.net

ParameterValue
Analytical TechniqueGCxGC-NCD
Derivatizing AgentN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Linear Range1.4-8.6 ppm
ApplicationQuantification in fuels

High-Performance Liquid Chromatography (HPLC) and its coupling with Mass Spectrometry (HPLC-MS) are invaluable tools for the separation, identification, and quantification of metal-Schiff base complexes. While specific studies focusing solely on this compound are not abundant in the literature, the methodologies applied to similar Schiff base complexes provide a clear framework for its analysis. These techniques are crucial for speciation studies, which involve the identification and quantification of different forms of a chemical species.

HPLC, particularly reverse-phase HPLC, can be used to separate a mixture of a Schiff base ligand and its various metal complexes. ijacskros.com The separation is typically based on the differences in polarity and size of the complexed and uncomplexed species. A UV-Vis detector can be employed for detection, as both the Schiff base and its metal complexes often exhibit strong absorbance in the UV-visible region. nih.gov

The coupling of HPLC with mass spectrometry provides a higher level of specificity and sensitivity. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the detection of intact metal-ligand complexes, providing information on their stoichiometry and the oxidation state of the metal. researchgate.net HPLC-MS can therefore be used to identify and quantify different metal complexes of this compound that may coexist in a sample.

For instance, in studies of other copper(II)-Schiff base complexes, LC-MS has been used to confirm the formation of the complex by identifying the molecular ion peak corresponding to the complex. ijacskros.com This approach would be directly applicable to the study of metal complexes of this compound.

This compound as a Reagent for Metal Ion Detection and Quantification

The ability of this compound to form stable and often colored complexes with various metal ions makes it a useful reagent in analytical chemistry for the detection and quantification of these ions.

Colorimetric and spectrophotometric assays based on Schiff base ligands are widely developed for the detection of metal ions. nih.govnih.govrsc.org These methods rely on the change in the absorption spectrum of the ligand upon complexation with a metal ion, often resulting in a distinct color change that can be observed visually or quantified with a spectrophotometer.

While specific studies detailing the use of this compound for colorimetric assays are limited, the behavior of similar salicylaldehyde-derived Schiff bases suggests its high potential in this area. For example, other Schiff base sensors have been shown to selectively detect Cu(II) ions through a noticeable color change and a shift in the UV-Vis absorption spectrum. nih.govsamothrace.eumdpi.com The interaction with the metal ion often leads to the formation of a rigid and stable complex, which alters the electronic properties of the ligand and, consequently, its absorption of light. umt.edu.my

The development of a spectrophotometric assay would typically involve optimizing parameters such as pH, solvent system, and reaction time to achieve the highest sensitivity and selectivity for the target metal ion. nih.gov The stoichiometry of the complex formed can be determined using methods like the mole-ratio method or Job's plot.

Assay TypePrinciplePotential Application
ColorimetricVisual color change upon complexation with a metal ion.Rapid, qualitative, or semi-quantitative detection of metal ions.
SpectrophotometricQuantitative measurement of the change in absorbance at a specific wavelength upon complexation.Sensitive and selective quantification of metal ions in various samples.

Potentiometric titration is a highly accurate method for the determination of metal ion concentrations. This technique can be significantly enhanced by using a selective chelating agent as the titrant and an ion-selective electrode (ISE) to detect the endpoint of the titration.

A study on the closely related compound, N,N'-Disalicylidene-1,3-diaminopropane, has demonstrated its successful application as a selective chelating titrant for the potentiometric determination of copper(II). researchgate.netnih.gov In this method, a standard solution of the Schiff base is used to titrate the copper(II) solution, and a copper(II)-selective electrode is used to monitor the change in the potential. The endpoint of the titration, which corresponds to the complete complexation of the copper ions, is identified by a sharp change in the potential.

This method has been shown to be accurate and precise for the determination of copper in standard solutions and even in alloys, with minimal interference from other metal ions. researchgate.netnih.gov The stoichiometry of the complex formed between the Schiff base and the metal ion can also be determined from the titration curve. researchgate.netnih.gov Given the structural similarity, it is highly probable that this compound could be employed in a similar manner for the selective determination of copper(II) and potentially other metal ions.

Design and Application of Chemical Sensors and Biosensors

The selective binding capabilities of this compound and related Schiff bases make them excellent candidates for use as ionophores in chemical sensors. An ionophore is a substance that can reversibly bind ions and facilitate their transport across a membrane, a key principle in the functioning of many ion-selective electrodes.

Schiff bases have been incorporated into the sensing membranes of potentiometric sensors for the detection of various metal ions. For instance, a sensor utilizing N,N'-propanediamide bis(2-salicylideneimine) in a PVC matrix membrane has been developed for the selective sensing of Al(III) ions. These types of sensors offer advantages such as ease of construction and good selectivity and sensitivity for the target ion.

The design of such a sensor typically involves embedding the ionophore (in this case, a derivative of this compound) within a polymer matrix, such as polyvinyl chloride (PVC), along with a plasticizer to ensure the mobility of the ionophore and the complex within the membrane. The potential of the electrode is then measured against a reference electrode, and this potential is proportional to the activity of the target ion in the sample solution. The selectivity of the sensor is primarily determined by the affinity of the ionophore for the target ion over other interfering ions.

While the development of biosensors incorporating this compound is a less explored area, the principles of chemical sensing can be extended to biological applications. For example, an electrode modified with a Schiff base could potentially be used to detect metal ions in biological fluids.

Biological and Biomedical Research Investigations

Mechanisms of Copper Inhibition by N,N'-Disalicylidene-1,2-diaminopropane

This compound is recognized for its role as a metal deactivator, particularly in inhibiting the catalytic activity of copper. This function is crucial in various industrial applications, such as in motor oils, where it is used as an additive. wikipedia.org The primary mechanism behind its copper-inhibiting properties lies in its strong chelating ability.

The molecule features two salicylaldehyde (B1680747) moieties linked by a 1,2-diaminopropane (B80664) backbone, creating a tetradentate ligand with two nitrogen and two oxygen donor atoms. This structure allows it to form stable complexes with transition metal ions, including copper(II). chemimpex.comshahucollegelatur.org.in The formation of a stable coordination complex with copper ions effectively sequesters them, preventing their participation in catalytic reactions that can lead to degradation of materials.

The propane (B168953) backbone of this compound provides a degree of steric hindrance that contributes to the stability of the copper complex. Research on similar Schiff bases, such as N,N'-disalicylidene-1,3-diaminopropane, has demonstrated their high selectivity for copper(II) ions, suggesting a strong and specific binding interaction. researchgate.netresearchgate.net This selective chelation is the cornerstone of its function as a copper inhibitor.

Exploration of Anticancer Activities

The potential of this compound and related Schiff bases as anticancer agents is an active area of research. chemimpex.comx-mol.net The biological activity of these compounds is often enhanced upon coordination with metal ions. researchgate.net

Schiff bases and their metal complexes have demonstrated significant cytotoxic activity against a range of cancer cell lines. For instance, studies on various Schiff base-metal complexes have reported potent activity against human breast cancer (MCF-7), colon cancer (HT-29 and HCT-116), and cervical cancer (HeLa) cell lines. nih.govsemanticscholar.orgnih.gov While specific data for a wide range of cell lines treated with this compound is emerging, the general class of these compounds shows promise. The cytotoxic effect is often evaluated by determining the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Compound/ComplexCell LineIC50 (µg/mL)
Palladium Complex of 2-N-(salicylidene) benzothiazoleMCF-7 (Breast Cancer)74.6 ± 8.35
Palladium Complex of 2-N-(salicylidene) benzothiazoleHT-29 (Colon Cancer)174 ± 20.28
Palladium(II) complex of a fluorinated Schiff base (PdL2F)HCT116 (Colorectal Carcinoma)4.10
Schiff base ligand (L2F)HCT116 (Colorectal Carcinoma)90.00

A key mechanism through which many anticancer agents exert their effect is by inducing apoptosis, or programmed cell death, in cancer cells. mdpi.comnih.gov One of the pathways to trigger apoptosis is through the generation of reactive oxygen species (ROS). nih.govnih.gov ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids, leading to cell death. researchgate.net

Research on Schiff bases indicates that they can induce apoptosis through the production of ROS. nih.gov The generation of ROS can disrupt the cellular redox balance, leading to oxidative stress and subsequent activation of apoptotic pathways. mdpi.com This can involve the activation of caspases, a family of proteases that are central to the execution of apoptosis. mdpi.com For example, the anticancer activity of the metal chelator TPEN is attributed to its ability to chelate copper and generate ROS through redox cycling, selectively killing colon cancer cells. nih.gov

The interaction of chemical compounds with DNA is a critical aspect of their potential as anticancer agents. nih.gov Many cytotoxic drugs function by binding to DNA and interfering with its replication and transcription, ultimately leading to cell death. Schiff bases and their metal complexes have been shown to interact with DNA through various modes, including electrostatic interactions and intercalation. nih.govnih.gov

Studies on similar compounds suggest that they can bind to the grooves of the DNA helix or intercalate between the base pairs. nih.gov This binding can alter the structure of DNA and inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication. The ability of a compound to interact with DNA is often a strong indicator of its potential anticancer activity.

Evaluation of Antioxidant and Neuroprotective Properties

In addition to their anticancer potential, Schiff bases and their complexes are being investigated for their antioxidant and neuroprotective effects. Oxidative stress, caused by an imbalance between the production of ROS and the body's ability to neutralize them, is implicated in the pathogenesis of neurodegenerative diseases.

Research has shown that certain Schiff base complexes possess potent free radical scavenging activity. nih.gov This antioxidant property allows them to neutralize harmful ROS and protect cells from oxidative damage. A study on a copper(II)/zinc(II) Schiff-base complex demonstrated significant amelioration of hippocampal neuronal damage and oxidative stress in animal models. nih.gov Furthermore, salen-type complexes, which are structurally related to this compound, have shown neuroprotective effects against oxidative stress-induced neuronal damage. These findings suggest a potential therapeutic role for this compound in conditions associated with oxidative stress.

Interaction with Biological Systems and Implications for Drug Delivery Systems

The interaction of this compound with biological systems is a key factor in its potential biomedical applications. Its ability to chelate metal ions is being explored for the development of drug delivery systems. chemimpex.com By forming complexes with therapeutic agents, it could potentially improve their bioavailability and targeted delivery.

The interaction of a drug with biological membranes is crucial for its absorption, distribution, and efficacy. nih.govmdpi.com The lipophilicity and molecular structure of a compound determine how it interacts with the lipid bilayer of cell membranes. nih.gov Understanding these interactions is essential for designing effective drug delivery systems and predicting the pharmacokinetic behavior of a compound. The study of how molecules like this compound traverse and interact with biological membranes is an ongoing area of research with significant implications for pharmaceutical development. researchgate.net

Applications in Advanced Materials Science

Utilization as a Precursor for Novel Polymeric Materials

The unique structure of N,N'-Disalicylidene-1,2-diaminopropane and its metal complexes allows for their use as building blocks or catalysts in the synthesis of new polymeric materials. The investigation into its role in creating novel polymers is an active area of research, contributing to advancements in materials engineering. chemimpex.com

One of the notable applications is in the formulation of fuel additives, where it acts as a metal deactivator. wikipedia.org Trace amounts of metals, particularly copper, can catalyze the oxidative degradation of fuels, leading to the formation of gums and other undesirable solids. This compound effectively chelates these metal ions, forming stable coordination compounds that suppress their catalytic activity. wikipedia.org This passivation of metal ions is a key function in preserving the stability of motor oils and fuels. A patented method highlights the synthesis of N,N'-Disalicylidene-1,2-propanediamine for its excellent passivation effect on copper ions in oil products. google.com

Furthermore, metal complexes involving Schiff base ligands are utilized in catalysis, including polymerization reactions. For instance, palladium(II) complexes with pincer ligands have demonstrated high activity in the vinyl-type polymerization of norbornene, showcasing the potential of such complexes to act as efficient catalysts for creating specialized polymers. nih.gov While not exclusively using this compound, this research exemplifies the broader strategy of employing Schiff base metal complexes as precursors or catalysts to produce polymers with specific properties.

Integration into Composite Materials with Tailored Functionalities

The integration of this compound into composite materials is an emerging field of study. chemimpex.com The compound's ability to coordinate with metal ions allows for the creation of metal-organic frameworks (MOFs) or the functionalization of existing materials. By incorporating this Schiff base ligand, it is possible to introduce specific functionalities into a composite material, such as catalytic activity, sensing capabilities, or enhanced thermal stability.

Research into related Schiff base complexes has shown their potential in various applications. For example, the stable and versatile nature of these compounds makes them valuable in the development of new materials where metal-ligand interactions are crucial. chemimpex.com The incorporation of these complexes into a larger matrix can impart the unique properties of the metal complex to the bulk material, leading to composites with tailored electronic, magnetic, or optical characteristics.

Development of Luminescent Materials and Photonic Applications

Schiff bases and their metal complexes are a significant class of compounds for the development of luminescent materials due to their interesting optical properties. nih.gov Aromatic Schiff bases, such as those derived from salicylaldehyde (B1680747), can exhibit strong fluorescence responses. nih.gov The luminescence properties of these compounds can be tuned by modifying the chemical structure of the ligand or by coordinating with different metal ions.

Studies on various Schiff base ligands have demonstrated their potential in photonic applications. For instance, a novel diaminomaleonitrile-derived Schiff base ligand was found to emit green-colored fluorescence, with the fluorescence yield being highly dependent on the solvent environment. nih.gov This solvatochromic behavior is a desirable characteristic for chemical sensors.

Furthermore, metal complexes of Schiff base ligands often exhibit enhanced or altered luminescent properties compared to the free ligand. Zinc(II) complexes of ligands similar to this compound are known to be promising luminescent materials. researchgate.net The interaction of a Schiff base derived from trans-1,2-diaminocyclohexane showed increased fluorescence intensity within micellar environments, indicating its potential as a fluorescent probe. nih.gov Research on lanthanide complexes with related Schiff base-type ligands has also shown that the coordination environment and the rigidity of the ligand can significantly enhance luminescence, opening avenues for the development of materials with sharp and intense emission bands for applications in lighting and displays. rsc.org The study of Nd(III) complexes with aminopolycarboxylic and aminophosphonic acids also highlights that complexation can lead to 4f-luminescence in the near-IR region, a property valuable for various photonic applications. ucj.org.ua

Surface Adsorption and Thermal Decomposition Studies

Adsorption Behavior of N,N'-Disalicylidene-1,2-diaminopropane on Metal Surfaces

The interaction of this compound with metal surfaces is a critical aspect of its function as a metal deactivator. This interaction can occur through two primary mechanisms: physisorption and chemisorption.

Investigation of Physisorption and Chemisorption Phenomena

The adsorption of this compound on metallic surfaces, such as 304 stainless steel, involves both physical and chemical adsorption processes. Physisorption is characterized by weak, long-range van der Waals forces, while chemisorption involves the formation of a chemical bond between the adsorbate and the surface.

Studies utilizing temperature-programmed desorption (TPD) have revealed the concurrent existence of both physisorbed and chemisorbed states of this compound on stainless steel. The growth of these adsorbed layers has been observed to follow the Stranski-Krastanov mechanism, which describes a layer-plus-island growth mode. In this model, a two-dimensional layer of the adsorbate initially forms on the substrate, followed by the growth of three-dimensional islands on top of this initial layer.

Research has indicated that this compound is weakly chemisorbed onto 304 stainless steel surfaces. The strength of this chemical bond can be quantified by the desorption energy. For an oxidized 304 stainless steel surface, the desorption energy for the chemisorbed species has been measured to be 47 kJ/mol. In contrast, on an oxide-free 304 stainless steel surface, the desorption energy is lower, at 33 kJ/mol. These relatively low desorption energies suggest that while a chemical bond is formed, it is not exceptionally strong.

Desorption Energies of Chemisorbed this compound on 304 Stainless Steel

Surface ConditionDesorption Energy (kJ/mol)
Oxidized47
Oxide-Free33

Impact of Surface Characteristics and Environmental Conditions on Adsorption

The nature of the metal surface and the surrounding environmental conditions play a significant role in the adsorption behavior of this compound.

As evidenced by the differing desorption energies, the presence of an oxide layer on a stainless steel surface enhances the strength of the chemisorption bond with this compound. This suggests that the oxygen atoms in the oxide layer may facilitate a stronger interaction with the Schiff base molecule. The implication of this finding is that the chemical state of the metal surfaces within a fuel system can influence the retention and effectiveness of the metal deactivator additive.

While specific quantitative data on the impact of a wide range of temperatures and pressures on the adsorption of this compound is not extensively detailed in publicly available literature, general principles of adsorption suggest that these are critical variables. Typically, physisorption is an exothermic process and is therefore favored at lower temperatures. Conversely, chemisorption often has an activation energy, and its rate may increase with temperature up to a certain point, after which desorption becomes dominant. Pressure generally has a positive correlation with adsorption, as higher pressures increase the concentration of molecules available to adsorb onto the surface. For Schiff base compounds, it has been noted that some exhibit good catalytic performance at high temperatures, suggesting that their interaction with metal surfaces can be stable under such conditions.

Role as a Metal Deactivator Additive in Fuel Systems

The primary and most well-documented application of this compound is as a metal deactivator additive in a variety of fuel systems, including gasoline, middle distillates, and jet fuel.

Trace amounts of dissolved metals, particularly copper, can act as catalysts for the oxidation of hydrocarbons in fuels. This metal-catalyzed oxidation leads to the formation of gums, sediments, and other undesirable degradation products, which can impair fuel stability and performance. This compound mitigates this issue by effectively neutralizing the catalytic activity of these metal ions.

The mechanism of action for this compound as a metal deactivator is chelation. The molecule acts as a ligand, binding to dissolved metal ions to form stable, soluble coordination complexes. This process sequesters the metal ions, preventing them from participating in the oxidative degradation reactions within the fuel. The compound is particularly effective at chelating copper(II) ions, forming a stable square-planar complex.

The typical concentration at which this compound is used in fuel systems is generally low, often in the range of 2 to 10 mg/L. In aviation turbine fuels, for instance, there is a maximum permissible concentration, highlighting the need for precise dosing and monitoring. The effectiveness of this additive is such that even minute quantities can significantly enhance the thermal stability of the fuel and prevent the deleterious effects of metal contamination.

Applications of this compound as a Metal Deactivator

Fuel TypePrimary FunctionTypical Treat Rate (mg/L)
GasolineEliminate gum formation, extend antioxidant effectiveness2-10
Middle DistillatesImprove color stability and fuel oil compatibility2-10
Jet FuelImprove thermal stability (JFTOT stabilizer)Up to 5.7 (max permissible)

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Bonding

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for elucidating the molecular structure and bonding within N,N'-Disalicylidene-1,2-diaminopropane. These methods probe the vibrational modes of the molecule, which are sensitive to bond strengths, molecular symmetry, and the local chemical environment.

In the FTIR spectrum of this compound, several characteristic absorption bands are observed. A broad band in the region of 3200-2400 cm⁻¹ is typically assigned to the O-H stretching vibration of the phenolic groups, indicative of strong intramolecular hydrogen bonding between the hydroxyl proton and the imine nitrogen atom. amazonaws.com The sharp and intense band appearing around 1610-1633 cm⁻¹ is characteristic of the C=N stretching vibration of the azomethine group, a key functional group in Schiff base ligands. amazonaws.comresearchgate.net The phenolic C-O stretching vibration is typically observed around 1190-1250 cm⁻¹. amazonaws.comresearchgate.net Upon coordination to a metal ion, shifts in these vibrational frequencies provide direct evidence of ligand binding. For instance, the C=N stretching frequency often shifts to a lower wavenumber, indicating a decrease in the C=N bond order due to the coordination of the nitrogen atom to the metal center.

Raman spectroscopy provides complementary information to FTIR. The C=N stretching mode is also Raman active and its position can be used to study the coordination environment. Furthermore, Raman spectroscopy is particularly useful for studying the vibrational modes of the aromatic rings and the C-C backbone of the ligand.

Key FTIR Vibrational Frequencies for this compound
Vibrational ModeTypical Wavenumber (cm⁻¹)Significance
O-H stretch (phenolic)3200-2400 (broad)Indicates intramolecular hydrogen bonding.
C-H stretch (aromatic)~3050Characteristic of the salicylidene rings.
C=N stretch (azomethine)1610-1633Key indicator of the Schiff base imine group. Shifts upon metal coordination.
C=C stretch (aromatic)~1450Vibrations within the aromatic rings.
C-O stretch (phenolic)1190-1250Relates to the phenolic ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Solution Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of this compound in solution. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H-NMR spectrum of the free ligand, the phenolic O-H proton typically appears as a broad singlet at a downfield chemical shift, often around 13 ppm, due to strong intramolecular hydrogen bonding. The azomethine proton (-CH=N-) gives rise to a singlet at approximately 8.5-8.9 ppm. amazonaws.comshahucollegelatur.org.in The aromatic protons of the salicylaldehyde (B1680747) moieties appear as a series of multiplets in the range of 6.6-7.5 ppm. The protons of the 1,2-diaminopropane (B80664) backbone exhibit complex multiplets in the aliphatic region of the spectrum.

The ¹³C-NMR spectrum provides further structural confirmation. The carbon of the azomethine group (C=N) is typically observed around 164-168 ppm. amazonaws.comresearchgate.net The phenolic carbon attached to the oxygen (C-OH) resonates at about 160 ppm. amazonaws.com The remaining aromatic carbons appear in the 117-133 ppm range, while the carbons of the diaminopropane (B31400) bridge are found in the upfield region of the spectrum. The complete assignment of ¹H and ¹³C NMR data is crucial for confirming the synthesis of the ligand and for studying its dynamic behavior in solution. nih.gov

Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
NucleusFunctional GroupTypical Chemical Shift (ppm)
¹HPhenolic O-H~13.0 (broad singlet)
Azomethine C-H=N8.5-8.9 (singlet)
Aromatic C-H6.6-7.5 (multiplets)
Propane (B168953) backbone C-H, C-H₂, C-H₃Variable (aliphatic region)
¹³CAzomethine C=N164-168
Phenolic C-OH~160
Aromatic C117-133
Propane backbone CVariable (aliphatic region)

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study chemical species that have unpaired electrons. Consequently, it is an invaluable tool for characterizing paramagnetic metal complexes of this compound, such as those containing Mn(II), Cu(II), or Co(II).

For a high-spin d⁵ Mn(II) complex with this compound, the EPR spectrum at X-band frequency typically exhibits a characteristic six-line pattern centered around g ≈ 2.0. nih.govresearchgate.net This hyperfine splitting arises from the interaction of the unpaired electron spins with the ⁵⁵Mn nucleus, which has a nuclear spin of I = 5/2. The shape and resolution of these lines can provide information about the symmetry of the coordination environment around the manganese ion.

In the case of Cu(II) complexes, which have a d⁹ electron configuration with one unpaired electron, the EPR spectrum can provide detailed information about the geometry of the complex and the nature of the copper-ligand bonding. The g-values and hyperfine coupling constants are sensitive to the coordination geometry, allowing for the differentiation between, for example, square planar and tetrahedral environments.

It is important to note that diamagnetic metal complexes, such as those with Ni(II) in a square planar geometry, are EPR silent. shahucollegelatur.org.in

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. For this compound and its metal complexes, both single-crystal and powder XRD techniques are employed.

Powder XRD is used to analyze polycrystalline samples. While it does not provide the same level of detail as single-crystal XRD, it is useful for phase identification, assessing sample purity, and determining crystallite size. The resulting diffraction pattern serves as a fingerprint for a specific crystalline compound.

Crystallographic Data for a Representative this compound Derivative and its Ni(II) Complex
ParameterN,N'-Bis(3-ethoxysalicylidene)-1,2-diaminopropane researchgate.net[Ni(salpn)]₂ Dimer shahucollegelatur.org.in
Crystal SystemMonoclinicNot Specified
Space GroupP2₁/nNot Specified
Key Bond Lengths (Å)C=N: ~1.27Ni-O: 1.824-1.832, Ni-N: 1.820-1.877
Coordination Geometry-Distorted Square Planar

Surface-Sensitive Spectroscopies (XPS, TPD) for Adsorption Mechanism Elucidation

Surface-sensitive spectroscopies such as X-ray Photoelectron Spectroscopy (XPS) and Temperature-Programmed Desorption (TPD) are employed to study the interaction and adsorption of this compound on various surfaces. These techniques are crucial for applications in areas like catalysis and sensor development.

X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and chemical states of atoms on a surface. mdpi.com By analyzing the core-level binding energies of elements like C, N, and O in the adsorbed this compound, one can deduce the nature of the surface-adsorbate interaction. For example, a shift in the N 1s binding energy upon adsorption can indicate the involvement of the imine nitrogen atoms in binding to the surface. Similarly, changes in the O 1s spectrum can reveal the role of the phenolic groups. When studying the adsorption of metal complexes, XPS can also determine the oxidation state of the metal center on the surface. researchgate.net

Temperature-Programmed Desorption (TPD) is a technique used to study the kinetics of desorption of adsorbed species from a surface. nih.govlibretexts.org In a TPD experiment, a surface with adsorbed this compound is heated at a controlled rate, and the desorbing molecules are detected, typically with a mass spectrometer. The temperature at which desorption occurs is related to the strength of the surface-adsorbate bond. By analyzing the shape and position of the desorption peaks, one can determine the activation energy for desorption and gain insights into the adsorption mechanism, such as whether the molecule adsorbs intact or dissociates on the surface. researchgate.netlibretexts.org

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the properties of molecules and materials.

Electronic Structure and Reactivity Descriptors:

DFT calculations can elucidate the electronic structure of N,N'-Disalicylidene-1,2-diaminopropane, providing valuable information about its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

Global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

While specific DFT studies on this compound are not abundant in the available literature, studies on similar Schiff bases, such as N,N′-bis(salicylidene)-1,2-phenylenediamine (Salophen), have demonstrated the utility of DFT in understanding their electronic properties. researchgate.net For Salophen, DFT calculations have been used to analyze its structural and vibrational properties, showing good agreement with experimental data. researchgate.net Such studies provide a framework for how DFT can be applied to this compound to predict its electronic behavior.

Interactive Data Table: Representative Global Reactivity Descriptors from DFT Calculations for a Schiff Base Ligand

DescriptorFormulaSignificance
HOMO Energy (EHOMO)-Energy of the highest occupied molecular orbital; relates to the ability to donate an electron.
LUMO Energy (ELUMO)-Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability.
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures the escaping tendency of an electron from an equilibrium system.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution or charge transfer.
Global Softness (S)1 / (2η)Reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Note: The values in this table are representative and would need to be calculated specifically for this compound through dedicated DFT studies.

Spectroscopic Property Prediction:

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic absorption spectra (UV-Vis spectra). By calculating the excitation energies and oscillator strengths, TD-DFT can help in the interpretation of experimental spectra and the assignment of electronic transitions. For instance, in related Schiff bases, TD-DFT has been successfully used to assign the observed absorption bands to specific electronic transitions, such as π → π* and n → π* transitions within the molecule. researchgate.netresearchgate.net

Furthermore, DFT calculations are employed to predict vibrational spectra (infrared and Raman). The calculated vibrational frequencies and intensities can be compared with experimental data to aid in the assignment of vibrational modes of the molecule. For the related compound Salophen, DFT calculations have been shown to reproduce the experimental IR and Raman spectra with good accuracy. researchgate.net

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein or DNA. These methods are instrumental in drug discovery and in understanding the biological activity of compounds.

This compound and its metal complexes have been explored for their potential biological applications, including anticancer and antimicrobial activities. chemimpex.comresearchgate.net Molecular docking studies can provide insights into the potential mechanism of action by identifying the binding site and predicting the binding affinity of the compound with a specific biological target.

Methodology of Molecular Docking:

The process typically involves:

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Preparation of the Receptor: The 3D structure of the target protein or DNA is obtained from a database such as the Protein Data Bank (PDB). Water molecules and other non-essential molecules are typically removed, and hydrogen atoms are added.

Docking Simulation: A docking algorithm is used to place the ligand into the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: The different poses of the ligand are scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is then analyzed to understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Potential Biological Targets and Research Findings:

While specific molecular docking studies for this compound are not extensively reported, research on analogous Schiff base complexes provides examples of potential targets. For instance, metal complexes of Salophen have been shown to exhibit anticancer properties, and docking studies could be employed to investigate their interactions with targets like DNA or specific enzymes involved in cancer progression. nih.gov Similarly, the antimicrobial activity of related Schiff bases has been investigated, and docking could be used to explore their binding to essential bacterial enzymes. researchgate.net

Interactive Data Table: Representative Molecular Docking Results for a Schiff Base with a Biological Target

Target ProteinLigandBinding Affinity (kcal/mol)Interacting ResiduesType of Interaction
Example: DNA GyraseSchiff Base X-8.5Arg76, Asp73Hydrogen Bond
Example: Topoisomerase IISchiff Base Y-9.2Gly164, Asn120Hydrogen Bond, Hydrophobic
Example: EGFR Tyrosine KinaseSchiff Base Z-7.9Met793, Lys745Hydrogen Bond, Pi-Alkyl

Note: This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies. Specific studies on this compound are needed to generate actual data.

Quantum Chemical Investigations of Reaction Mechanisms and Catalytic Pathways

Quantum chemical methods, including DFT, are crucial for elucidating the mechanisms of chemical reactions and understanding the catalytic activity of compounds. For this compound and its metal complexes, these investigations can map out the energy profiles of reaction pathways, identify transition states, and explain the role of the catalyst.

Investigating Reaction Mechanisms:

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics. For instance, the mechanism of ligand exchange reactions involving metal complexes of similar Schiff bases has been studied, revealing the elementary steps of the process. scielo.org.za

Understanding Catalytic Pathways:

Metal complexes of this compound are used in various catalytic applications. chemimpex.com Quantum chemical calculations can be employed to investigate the entire catalytic cycle. This includes the activation of the catalyst, the binding of substrates, the formation of intermediates, the transition states for the key bond-forming or bond-breaking steps, and the release of the product with regeneration of the catalyst.

A study on the electrocatalytic hydrogen evolution using binuclear cobalt complexes with a related Schiff base ligand demonstrated how theoretical analysis can complement experimental findings. nih.gov The study proposed a catalytic mechanism and determined that the two metal centers operated independently. nih.gov Such insights are vital for the rational design of more efficient catalysts.

Interactive Data Table: Representative Energetic Data from a Quantum Chemical Study of a Catalytic Step

Reaction StepSpeciesRelative Energy (kcal/mol)Description
1Catalyst + Substrate0.0Initial state
2Catalyst-Substrate Complex-5.2Formation of the initial complex
3Transition State 1+15.8Activation energy for the first step
4Intermediate 1-10.1Formation of a stable intermediate
5Transition State 2+12.5Activation energy for the second step
6Catalyst-Product Complex-25.7Formation of the product complex
7Catalyst + Product-20.3Release of the product and regeneration of the catalyst

Note: This table provides a hypothetical example of the kind of data generated from quantum chemical investigations of a reaction pathway. Specific calculations are required for reactions involving this compound.

Q & A

Q. What is the synthetic route for N,N'-Disalicylidene-1,2-diaminopropane, and how can reaction conditions influence yield?

The compound is synthesized by condensing salicylaldehyde with 1,2-propanediamine in a 2:1 molar ratio under reflux in ethanol or methanol. The reaction proceeds via Schiff base formation (imine linkage). Yield optimization requires strict control of stoichiometry, solvent purity, and reaction time. Hydrolysis of the product can occur if water is present, generating salicylaldehyde and 1,2-diaminopropane as byproducts .

Q. How does this compound function as a metal deactivator in fuels?

The ligand chelates transition metals (e.g., Cu²⁺) in hydrocarbon fuels, forming stable complexes that prevent metal-catalyzed oxidation reactions. The copper complex adopts a square-planar geometry, as shown in structural studies (Figure 3 in ). Analytical methods like HPLC (ASTM D8545-23) and GC×GC-NCD ( ) are used to quantify its concentration (1–10 ppm) in aviation turbine fuels .

Q. What are the hydrolysis products of this compound, and how can they be characterized?

Hydrolysis in aqueous environments yields salicylaldehyde (detected via UV-Vis at ~325 nm) and 1,2-diaminopropane (analyzed by GC-MS). Patch-test studies in dermatology have linked these products to contact dermatitis, requiring toxicity assessments using cell viability assays (e.g., MTT) .

Advanced Research Topics

Q. How does this compound enable diastereoselective synthesis of bis-aminophosphonates?

The Schiff base reacts with dialkyl phosphites in the presence of NaH, forming bis-aminophosphonates with high diastereoselectivity (up to 95:5). The selectivity arises from intramolecular coordination of Na⁺ ions between phenolic oxygen and azomethine nitrogen, stabilizing specific transition states. Reaction monitoring via ³¹P NMR is critical for optimizing enantiomeric ratios .

Q. What structural features govern the luminescent properties of Tb(III) complexes with this compound derivatives?

The tetradentate N₂O₂ ligand forms [Tb(salpn)₂] complexes (salpn = Schiff base derivative) with anion-dependent luminescence. X-ray crystallography reveals that phenoxide bridging angles and π-conjugation influence energy transfer efficiency. Emission intensity is quantified using time-resolved spectroscopy .

Q. What mechanisms underlie ferroptosis induction by iron(III)-salophene complexes derived from this compound?

Chlorido[N,N'-disalicylidene-1,2-phenylenediamine]iron(III) induces lipid peroxidation via Fenton-like reactions, generating reactive oxygen species (ROS). In vitro validation involves treating cancer cells (e.g., MCF-7) with the complex (IC₅₀ = 3–5 µM) and measuring ROS with probes like C11-BODIPY⁵⁸¹/⁵⁹¹. Co-treatment with ferroptosis inhibitors (e.g., ferrostatin-1) confirms the mechanism .

Q. How can conflicting data on the cytotoxicity of this compound derivatives be resolved?

Discrepancies arise from variations in metal coordination (e.g., Fe³⁺ vs. Ce⁴⁺) and cell-specific redox environments. Systematic studies should compare:

  • Metal-ligand stability constants (determined via potentiometric titration).
  • Cellular uptake using ICP-MS.
  • Transcriptomic profiling (e.g., GPX4 expression levels) .

Q. What advanced analytical methods are suitable for quantifying trace this compound in complex matrices?

  • GC×GC-NCD : Derivatize with BSTFA to enhance volatility. Calibrate using external standards (1.4–8.6 ppm range, R² > 0.99).
  • HPLC-UV : ASTM D8545-23 specifies a C18 column with acetonitrile/water gradient elution (LOD = 0.1 ppm). Matrix effects (e.g., fuel additives) are minimized via solid-phase extraction .

Methodological Considerations

  • Crystallography : Single-crystal XRD resolves metal-ligand bond lengths and coordination geometry for structure-activity studies .
  • Magnetic Studies : SQUID magnetometry quantifies exchange interactions in Cu(II)-Mn(II) heterometallic complexes .
  • Toxicity Screening : Use patch-test protocols (OECD TG 429) for dermatological risk assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.